

Unraveling the Identity of (Rac)-Sograzepide and Netazepide: A Preclinical Overview

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Compound of Interest

Compound Name: (Rac)-Sograzepide

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A comprehensive review of preclinical and pharmacological literature reveals that "**(Rac)-Sograzepide**" and "Netazepide" are, in fact, different names for the same chemical entity. The National Cancer Institute Drug Dictionary lists sograzepide as a synonym for netazepide, also referred to by its development code YF476.^[1] Therefore, a direct comparative guide between the two is not applicable. This guide will instead provide a consolidated overview of the preclinical data available for this compound, referred to hereafter as Netazepide.

Netazepide is a potent and selective antagonist of the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor.^{[1][2]} It is an orally active benzodiazepine derivative that has been investigated for its potential to reduce gastric acid secretion and inhibit the growth of certain tumors.^{[1][3]}

Quantitative Performance in Preclinical Models

The following tables summarize the key quantitative data from preclinical studies, highlighting the potency and receptor affinity of Netazepide.

Table 1: Receptor Binding Affinity and Potency of Netazepide

Parameter	Species/System	Value	Reference
IC50	Gastrin/CCK-B Receptor	0.1 nM	[4]
Ki	Rat Brain CCK-B Receptors	0.068 nM	[4][5]
Ki	Cloned Canine CCK-B Receptors	0.62 nM	[4][5]
Ki	Cloned Human CCK-B Receptors	0.19 nM	[4][5]
IC50	Gastrin/CCK-A Receptor	502 nM	[4]

Table 2: Efficacy of Netazepide in a Mouse Model of Vincristine-Induced Neuropathy

Treatment Group	Mechanical Withdrawal Threshold (g) at Day 7	p-value vs. Vehicle-Vincristine	Reference
Vehicle-Vincristine	~0.2 g	-	[6]
Netazepide (2 mg/kg) + Vincristine	~0.6 g	p = 0.0132	[6]
Netazepide (5 mg/kg) + Vincristine	~0.7 g	p = 0.0003	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to evaluate Netazepide.

1. In Vitro Receptor Binding Assays

- Objective: To determine the binding affinity of Netazepide for CCK2 receptors.

- Methodology:
 - Membrane preparations from cells expressing the target receptor (e.g., rat brain, cloned canine, or human CCK2 receptors) are incubated with a radiolabeled ligand, such as [¹²⁵I]CCK-8.
 - Increasing concentrations of Netazepide are added to compete with the radioligand for binding to the receptor.
 - After reaching equilibrium, the bound and free radioligand are separated by filtration.
 - The radioactivity of the filter-bound complex is measured using a gamma counter.
 - The concentration of Netazepide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (K_i) is then determined using the Cheng-Prusoff equation.[\[4\]](#)[\[5\]](#)

2. Pentagastrin-Stimulated Gastric Acid Secretion in Healthy Subjects (Clinical Model)

- Objective: To assess the in vivo efficacy of Netazepide in inhibiting gastrin-mediated gastric acid secretion.
- Methodology:
 - Healthy human subjects are administered single oral doses of Netazepide (e.g., 1, 5, 25, and 100 mg) or a placebo in a crossover study design.[\[2\]](#)[\[7\]](#)
 - A continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) is administered to stimulate gastric acid secretion.[\[2\]](#)[\[7\]](#)
 - Gastric contents are aspirated continuously, and the volume, pH, and hydrogen ion (H⁺) concentration are measured.[\[2\]](#)[\[7\]](#)
 - The inhibitory effect of Netazepide on pentagastrin-stimulated gastric acid secretion is quantified by comparing the acid output after Netazepide administration to that after placebo.[\[2\]](#)[\[7\]](#)

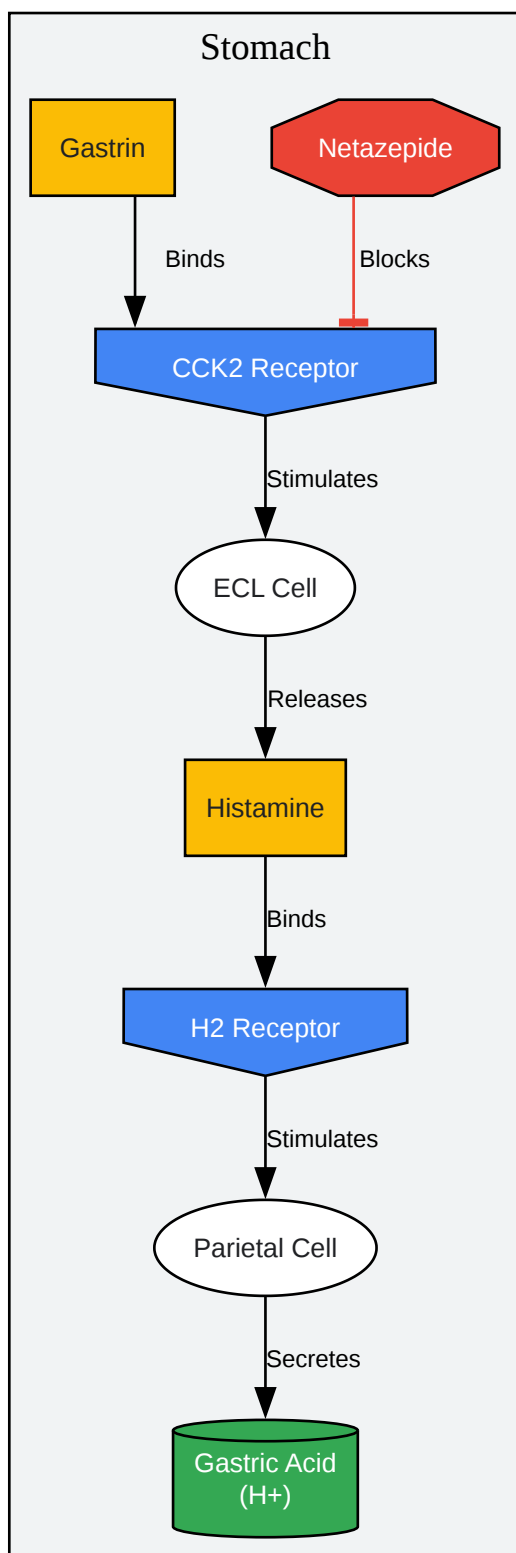
3. Vincristine-Induced Neuropathy in Mice

- Objective: To evaluate the neuroprotective effects of Netazepide against chemotherapy-induced peripheral neuropathy.
- Methodology:
 - Mice are treated with repeated injections of vincristine to induce sensory neuropathy.
 - Netazepide (at doses of 2 and 5 mg/kg) is administered to the mice alongside the vincristine treatment.[6]
 - Tactile allodynia, a measure of pain sensitivity, is assessed using von Frey filaments at multiple time points.[6]
 - The mechanical withdrawal threshold (the force at which the mouse withdraws its paw) is determined and compared between the different treatment groups.[6]
 - At the end of the study, nerve tissues can be collected for histological analysis to assess nerve damage.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Netazepide

Netazepide acts as a selective antagonist at the CCK2 receptor. In the stomach, gastrin, a hormone, binds to CCK2 receptors on enterochromaffin-like (ECL) cells. This binding stimulates the release of histamine, which in turn acts on H2 receptors on parietal cells to stimulate the secretion of gastric acid. By blocking the CCK2 receptor, Netazepide prevents the initial step in this pathway, thereby reducing gastric acid secretion.[1][2]

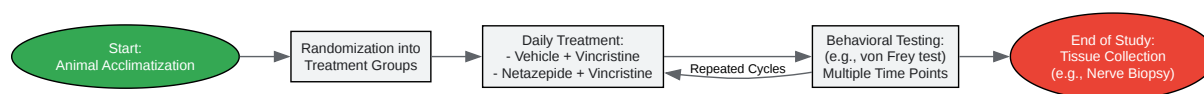


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Caption: Signaling pathway of Netazepide in inhibiting gastric acid secretion.

Experimental Workflow for Assessing Vincristine-Induced Neuropathy

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Netazepide in a preclinical model of chemotherapy-induced neuropathy.



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Caption: Experimental workflow for preclinical evaluation of Netazepide.

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